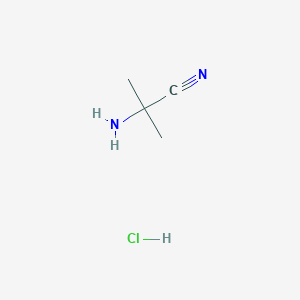

2-Amino-2-methylpropanenitrile hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-2-methylpropanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2.ClH/c1-4(2,6)3-5;/h6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPZHHGTDNTPFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481919 | |

| Record name | 2-amino-2-methylpropanenitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50846-36-1 | |

| Record name | 2-amino-2-methylpropanenitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-2-methylpropanenitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-2-methylpropanenitrile Hydrochloride

CAS Number: 50846-36-1

This technical guide provides a comprehensive overview of 2-Amino-2-methylpropanenitrile hydrochloride, a versatile building block in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development and agrochemical industries, this document delves into the compound's synthesis, chemical properties, reactivity, and applications, supported by detailed experimental protocols and analytical data.

Introduction: A Bifunctional Reagent of Strategic Importance

2-Amino-2-methylpropanenitrile, also known as α-aminoisobutyronitrile, is a bifunctional organic compound featuring both a primary amine and a nitrile group attached to a tertiary carbon.[1] This unique structural arrangement imparts a dual reactivity that makes it a valuable intermediate in the synthesis of a wide array of complex molecules, particularly nitrogen-containing heterocycles.[1][2] The hydrochloride salt form enhances its stability and handling properties, making it a readily usable reagent in various synthetic applications.

This guide will explore the fundamental aspects of this compound, from its synthesis via the classic Strecker reaction to its application in the construction of pharmaceuticals and agrochemicals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for quality control.

| Property | Value | Source |

| CAS Number | 50846-36-1 | [3] |

| Molecular Formula | C₄H₉ClN₂ | [3] |

| Molecular Weight | 120.58 g/mol | [4] |

| Appearance | White solid | [5] |

| Melting Point | 147-149 °C | [5] |

| pKa (predicted) | ~5.06 (for the free base) | [6] |

| Solubility | Soluble in water; solubility in organic solvents is generally low for the salt, but the free base is soluble in many organic solvents. | [7][8] |

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides distinct signals characteristic of its structure.

-

¹H NMR (DMSO-d₆): δ 9.45 (s, 3H, -NH₃⁺), 1.70 (s, 6H, 2 x -CH₃).[9]

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups.

| Frequency (cm⁻¹) | Assignment |

| ~3000-2800 | C-H stretching (methyl groups) |

| ~2240 | C≡N stretching (nitrile) |

| ~1600-1500 | N-H bending (ammonium) |

Mass Spectrometry (MS): Electron ionization mass spectrometry of the free base, 2-Amino-2-methylpropanenitrile, would be expected to show a molecular ion peak and characteristic fragmentation patterns.

-

Expected Molecular Ion (M⁺) for free base (C₄H₈N₂): m/z = 84.12

-

Predicted Fragmentation: The primary fragmentation would likely involve the loss of a methyl group to form a stable iminium cation.

Synthesis of this compound

The most common and efficient method for the synthesis of α-aminonitriles is the Strecker synthesis . This one-pot, three-component reaction involves the treatment of an aldehyde or ketone with ammonia and a cyanide source.[10]

Reaction Mechanism: Strecker Synthesis

The synthesis of 2-Amino-2-methylpropanenitrile proceeds through the following steps:

-

Imine Formation: Acetone reacts with ammonia to form an imine intermediate. This reaction is often catalyzed by an ammonium salt.

-

Cyanide Addition: The cyanide ion, a potent nucleophile, attacks the electrophilic carbon of the imine, forming the α-aminonitrile.

-

Protonation: The resulting aminonitrile is then treated with hydrochloric acid to form the stable hydrochloride salt.

Caption: Strecker synthesis of 2-Amino-2-methylpropanenitrile HCl.

Detailed Experimental Protocol

The following protocol is adapted from a patented synthesis method.[9]

Materials:

-

Ammonium chloride (NH₄Cl)

-

Acetone

-

Sodium cyanide (NaCN)

-

Diethyl ether

-

Methanol

-

Hydrogen chloride (1.0 M in diethyl ether)

-

Ammonia gas

Procedure:

-

To a solution of ammonium chloride (15.5 g) in water (50 mL) at 0 °C, add a solution of acetone (17 mL) in diethyl ether (50 mL).

-

Slowly add a solution of sodium cyanide (11.9 g) in water (35 mL), maintaining the temperature below 10 °C.

-

Stir the reaction mixture for one hour at 0 °C after the cyanide addition is complete, then let it stand overnight.

-

Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry with magnesium sulfate, and remove the solvent under reduced pressure.

-

Dissolve the residue in methanol (80 mL), cool to -78 °C, and saturate with ammonia gas.

-

Allow the reaction mixture to stand at room temperature for two days.

-

Remove excess ammonia with a stream of air and evaporate the methanol.

-

Dissolve the residue in diethyl ether (50 mL), cool to 0 °C, and add 40 mL of a 1.0 M solution of hydrogen chloride in diethyl ether.

-

Stir the mixture for 30 minutes and filter to yield this compound.

Reactivity and Synthetic Applications

The dual functionality of 2-Amino-2-methylpropanenitrile makes it a versatile synthon for the construction of various molecular scaffolds.[1][2]

Caption: Dual reactivity of 2-Amino-2-methylpropanenitrile.

Synthesis of Heterocycles

A primary application of 2-Amino-2-methylpropanenitrile is in the synthesis of nitrogen-containing heterocycles.

4.1.1. Thiazole Synthesis (Cook-Heilbron Synthesis)

The Cook-Heilbron synthesis is a classic method for preparing 5-aminothiazoles from α-aminonitriles and a sulfur source, such as carbon disulfide.[1][11][12]

The mechanism involves the nucleophilic attack of the amino group on carbon disulfide, followed by an intramolecular cyclization and tautomerization to form the aromatic thiazole ring.[11]

4.1.2. Imidazole and Imidazolinone Synthesis

2-Amino-2-methylpropanenitrile is a key precursor in the synthesis of imidazolinone herbicides.[10][11][13] The synthesis typically involves the hydrolysis of the nitrile to an amide, followed by condensation with a dicarboxylic acid derivative and subsequent cyclization.

Applications in Agrochemicals: Synthesis of Imazamox

Imazamox is a broad-spectrum imidazolinone herbicide.[10][13] Its synthesis utilizes a derivative of 2-Amino-2-methylpropanenitrile.

Synthetic Pathway to Imazamox:

-

Hydrolysis: 2-Amino-2,3-dimethylbutyronitrile (a related aminonitrile) is hydrolyzed to 2-amino-2,3-dimethylbutyramide.

-

Condensation and Cyclization: The amide is then reacted with 5-(methoxymethyl)-2,3-pyridinedicarboxylic acid anhydride, leading to the formation of the imidazolinone ring of Imazamox.[10]

Applications in Pharmaceuticals: Synthesis of Gemigliptin

2-Amino-2-methylpropanenitrile serves as a starting material for the synthesis of key intermediates used in the production of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Gemigliptin, which are used in the treatment of type 2 diabetes.[14][15]

Safety and Handling

This compound is a toxic substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4]

-

Hazard Statements:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

In case of exposure: Seek immediate medical attention.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, owing to its unique bifunctional nature. Its accessibility through the robust Strecker synthesis and its utility in constructing complex heterocyclic systems have established it as a key building block in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, reactivity, and safe handling is paramount for its successful application in research and development.

References

- Cook–Heilbron thiazole synthesis. In Wikipedia; 2023. [Link]

- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives.

- Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN.

- Study on the Synthesis of Imazamox.

- Synthesis of thiazole from α-aminonitriles and carbon disulfide.

- RU2707043C1 - Method of producing imazamox herbicide.

- GEMIGLIPTIN. New Drug Approvals. [Link]

- 2-Amino-2-methylpropionitrile | C4H8N2 | CID 88022. PubChem. [Link]

- GEMIGLIPTIN. New Drug Approvals. [Link]

- [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000119).

- 0002707043 METHOD OF PRODUCING IMAZAMOX HERBICIDE.

- 2-Amino-2-methylpropionitrile (1) 1H NMR spectrum H3C CH3 NC NH3 +Cl-. University of Glasgow. [Link]

- This compound | C4H9ClN2 | CID 12239465. PubChem. [Link]

- Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

- CN103951589A - Synthesis method of anagliptin intermediate 2-amino-2-methylpropylamine tert-butyl ester.

- Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]

- 2-amino-2-methylpropanenitrile (C4H8N2). PubChemLite. [Link]

- FTIR Functional Group Database Table with Search. InstaNANO. [Link]

- 2-amino-2-methylpropanenitrile - 19355-69-2, C4H8N2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

- GEMIGLIPTIN. precisionFDA. [Link]

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link]

- The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

- Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem...

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C4H9ClN2 | CID 12239465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-AMINO-2-METHYL-PROPIONITRILE HYDROCHLORIDE | 50846-36-1 [chemicalbook.com]

- 6. hmdb.ca [hmdb.ca]

- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Study on the Synthesis of Imazamox - Dissertation [m.dissertationtopic.net]

- 11. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 12. ijarsct.co.in [ijarsct.co.in]

- 13. RU2707043C1 - Method of producing imazamox herbicide - Google Patents [patents.google.com]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. CN103951589A - Synthesis method of anagliptin intermediate 2-amino-2-methylpropylamine tert-butyl ester - Google Patents [patents.google.com]

2-Amino-2-methylpropanenitrile hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of 2-Amino-2-methylpropanenitrile Hydrochloride

Introduction

This compound (CAS No. 50846-36-1) is a key organic intermediate with significant applications in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] As an α-aminonitrile, it is a direct precursor to quaternary α-amino acids, structural motifs of increasing importance in drug design due to their ability to impart conformational rigidity to peptide-based therapeutics. Its hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

This guide provides a comprehensive overview of the essential physical and chemical properties of this compound. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's characteristics to ensure its proper use in synthesis, formulation, and quality control. The methodologies described herein are grounded in standard pharmaceutical analysis principles, providing a framework for reliable and reproducible characterization.

Core Physicochemical Properties

A summary of the fundamental properties of this compound is presented below. These values are critical for identification, purity assessment, and process design.

| Property | Value | Source(s) |

| CAS Number | 50846-36-1 | [3][4] |

| Molecular Formula | C₄H₉ClN₂ | [3][4] |

| Molecular Weight | 120.58 g/mol | [3][4] |

| Appearance | White solid | [2] |

| Melting Point | 147-149 °C | [2] |

| Storage | Room temperature, inert atmosphere, keep in dark place | [2] |

Detailed Physical Property Analysis

Melting Point: A Critical Indicator of Purity

The melting point is one of the most fundamental and accessible indicators of a crystalline solid's purity. For this compound, a sharp melting range of 147-149 °C is indicative of high purity.[2] A broadened or depressed melting range would suggest the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.

Causality Behind the Experiment: The principle rests on the thermodynamics of phase transitions. Impurities introduce entropy into the solid phase, leading to a more stable liquid phase at a lower temperature (freezing point depression). Therefore, precise melting point determination is a rapid and effective quality control check.

Solubility Profile: Guiding Reaction and Formulation

The solubility of an intermediate is paramount for its use in synthesis (selecting reaction solvents) and for the development of any potential drug product. As the hydrochloride salt of a primary amine, the compound is anticipated to have good solubility in polar protic solvents. While extensive quantitative data is not publicly available, the free base (2-amino-2-methylpropanenitrile) is described as insoluble in water, whereas the hydrochloride salt is soluble.[5]

Field-Proven Insight: The pH of the aqueous medium will critically affect solubility. At low pH, the amino group is fully protonated (R-NH₃⁺), maximizing interaction with water and enhancing solubility. As the pH approaches the pKa of the conjugate acid (the ammonium ion), the uncharged, less soluble free base (R-NH₂) begins to form, which can lead to precipitation. A predicted pKa for the free amine is approximately 5.06, meaning the compound will be predominantly in its soluble, protonated form in acidic to neutral solutions.[5]

Hygroscopicity: Implications for Stability and Handling

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[] The free base form of the parent compound is noted to be hygroscopic.[5] While specific data for the hydrochloride salt is not available, it is a crucial parameter to assess experimentally. Moisture uptake can have significant consequences for a pharmaceutical intermediate:

-

Chemical Degradation: Moisture can facilitate hydrolysis of the nitrile group to an amide or carboxylic acid.

-

Physical Changes: Water absorption can lead to deliquescence (dissolving in absorbed water), changes in crystal structure, and altered flow properties of the powder.[7]

-

Assay Inaccuracy: The presence of water will artificially lower the measured purity of the active substance by weight.

Given these risks, it is imperative that the compound is stored under an inert, dry atmosphere.[2]

Spectroscopic Characterization

Spectroscopy provides an unambiguous fingerprint for the identification and structural confirmation of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. For this compound, the key expected absorption is a sharp, medium-intensity band for the nitrile (C≡N) stretch, typically observed between 2250-2260 cm⁻¹.[8] Additionally, broad absorptions corresponding to the N-H stretching of the ammonium salt (R-NH₃⁺) would be expected in the 2800-3200 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be simple. The two methyl groups (-CH₃) are chemically equivalent and should appear as a single, sharp singlet, integrating to 6 protons. The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet. A published spectrum confirms this simplicity.[9]

-

¹³C NMR: The carbon spectrum should show three distinct signals: one for the two equivalent methyl carbons, one for the quaternary carbon attached to the amino and nitrile groups, and one for the nitrile carbon itself. Data for the free base provides a reference for expected chemical shifts.[10]

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the parent cation. The expected exact mass for the protonated molecule [C₄H₈N₂ + H]⁺ would be approximately 85.076.

Experimental Protocols

The following protocols describe standard, self-validating methodologies for characterizing the key physical properties of this compound.

Protocol 1: Melting Point Determination via Capillary Method

This protocol follows established pharmacopeial methods for determining the melting range of a crystalline solid.

Trustworthiness by Design: Using a slow ramp rate (1-2°C/min) near the melting point is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.[1][11] The procedure should be repeated at least twice, with results being in close agreement. Calibrating the apparatus with certified standards (e.g., vanillin) is mandatory for ensuring the instrument's accuracy.[12]

Protocol 2: Equilibrium Solubility Determination by Shake-Flask Method

This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound, as referenced by the United States Pharmacopeia (USP).[13][14]

Trustworthiness by Design: The key to this protocol's reliability is ensuring that true equilibrium has been reached. This can be validated by taking measurements at multiple time points (e.g., 24h, 48h, 72h). The solubility value is confirmed once consecutive measurements are statistically identical.[13] Verifying that excess solid remains at the end of the experiment is a mandatory visual check.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

Toxicity: The compound is toxic if swallowed, in contact with skin, or if inhaled.[15]

-

Handling: All manipulations should be performed in a well-ventilated fume hood.[15] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid creating dust.

-

Incompatibilities: Avoid contact with strong acids and strong oxidizing agents.[15]

Consult the latest Safety Data Sheet (SDS) for comprehensive safety, disposal, and first-aid information before handling this compound.

Conclusion

The physical properties of this compound define its utility as a valuable chemical intermediate. Its solid nature, defined melting point, and solubility in polar solvents make it a convenient precursor for the synthesis of complex nitrogen-containing molecules. A thorough understanding and experimental verification of its properties—particularly melting point for purity, solubility for reaction conditions, and hygroscopicity for stability—are essential for any scientist or researcher. Adherence to standardized protocols ensures the generation of reliable data, which is the foundation of robust and reproducible chemical and pharmaceutical development.

References

- Pharma Beginners. (2020, July 20).

- ClickUp.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- BLDEA'S Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022, January 1).

- Research SOP. (2021, January 11).

- Guidelines - SOPs. (2021, January 4).

- USP-NF. (2013, November 21).

- USP-NF. (2016, September 30). <1236> Solubility Measurements. [Link]

- Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Link]

- Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. [Link]

- Murray, J., et al. (n.d.). 2-Amino-2-methylpropionitrile (1) 1H NMR spectrum. [Link]

- National Institutes of Health. 2-Amino-2-methylpropionitrile. PubChem. [Link]

- Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]

- Yamada, S., et al. (n.d.). The Preparation of α-Aminonitriles from N-o-Nitrophenylsulfenylamino Acid Amides. [Link]

- CD Formulation.

- Wiley. Aminoacetonitrile hydrochloride - Optional[FTIR] - Spectrum. SpectraBase. [Link]

- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031243). [Link]

- National Institutes of Health. This compound. PubChem. [Link]

- Danger, G., et al. (n.d.). FTIR spectrum of pure aminoacetonitrile deposited at 130 K and then recorded at 20 K.

- Pharmaffiliates. (S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile Hydrochloride. [Link]

- PubChemLite. 2-amino-2-methylpropanenitrile (C4H8N2). [Link]

- ChemSynthesis. 2-amino-2-methylpropanenitrile. [Link]

- Wiley. METHYL-GAMMA-AMINOBUTYRIC-ACID-HYDROCHLORIDE - Optional[FTIR] - Spectrum. SpectraBase. [Link]

- National Institutes of Health. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. [Link]

Sources

- 1. pharmabeginers.com [pharmabeginers.com]

- 2. 2-AMINO-2-METHYL-PROPIONITRILE HYDROCHLORIDE | 50846-36-1 [chemicalbook.com]

- 3. This compound | C4H9ClN2 | CID 12239465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 7. jocpr.com [jocpr.com]

- 8. academic.oup.com [academic.oup.com]

- 9. rsc.org [rsc.org]

- 10. 2-Amino-2-methylpropionitrile | C4H8N2 | CID 88022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 12. guideline-sop.com [guideline-sop.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. uspnf.com [uspnf.com]

- 15. echemi.com [echemi.com]

An In-Depth Technical Guide to 2-Amino-2-methylpropanenitrile Hydrochloride: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

2-Amino-2-methylpropanenitrile hydrochloride, with the CAS number 50846-36-1, is a key intermediate in the fields of organic and medicinal chemistry.[1] Its structural features, namely a quaternary carbon bearing both an amino and a nitrile group, make it a valuable precursor for the synthesis of a diverse range of molecules, particularly heterocyclic compounds.[2] This guide will explore the molecular architecture of this compound, detail its synthesis with mechanistic insights, and provide an in-depth look at its applications, supported by detailed protocols and spectral data.

Molecular Structure and Physicochemical Properties

The molecular integrity of this compound is central to its reactivity and utility. Its structure is characterized by a propanenitrile backbone with a methyl and an amino group attached to the C2 position. The hydrochloride salt form enhances its stability and solubility in certain solvents.

| Property | Value | Source |

| CAS Number | 50846-36-1 | PubChem[1] |

| Molecular Formula | C₄H₉ClN₂ | PubChem[1] |

| Molecular Weight | 120.58 g/mol | PubChem[1] |

| IUPAC Name | 2-amino-2-methylpropanenitrile;hydrochloride | PubChem[1] |

| Canonical SMILES | CC(C)(C#N)N.Cl | PubChem[1] |

| InChI Key | RWPZHHGTDNTPFY-UHFFFAOYSA-N | PubChem[1] |

Spectroscopic Characterization

The elucidation of the molecular structure of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals that correspond to the protons in the molecule. The hydrochloride salt of 2-amino-2-methylpropanenitrile in DMSO-d₆ exhibits a singlet at approximately 9.45 ppm, corresponding to the three protons of the ammonium group, and a singlet at around 1.70 ppm, integrating to the six protons of the two equivalent methyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum of the free base, 2-amino-2-methylpropionitrile, shows characteristic peaks for the quaternary carbon, the methyl carbons, and the nitrile carbon. While a specific spectrum for the hydrochloride was not found, the protonation of the amino group is expected to induce a downfield shift in the adjacent carbon signals.

Infrared (IR) Spectroscopy: The IR spectrum of 2-amino-2-methylpropionitrile (free base) displays characteristic absorption bands. A sharp peak around 2240 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. The N-H stretching of the primary amine typically appears as a pair of bands in the region of 3300-3500 cm⁻¹. For the hydrochloride salt, the N-H stretching bands are expected to be broader and shifted due to the formation of the ammonium salt.

Mass Spectrometry: The mass spectrum of the free base, 2-amino-2-methylpropionitrile, would show a molecular ion peak corresponding to its molecular weight (84.12 g/mol ).[3] Fragmentation patterns would likely involve the loss of a methyl group or the nitrile group.

Synthesis and Mechanism

The primary route for the synthesis of 2-amino-2-methylpropanenitrile is the Strecker synthesis, a classic and efficient method for producing α-amino acids and their nitrile precursors.[4]

The Strecker Synthesis: A Step-by-Step Mechanistic Look

The synthesis commences with the reaction of a ketone (acetone) with an ammonium salt (ammonium chloride) and a cyanide source (sodium or potassium cyanide).[1]

Reaction Mechanism:

-

Imine Formation: Acetone reacts with ammonia (from the ammonium salt) to form an imine intermediate. This is an acid-catalyzed process.

-

Nucleophilic Attack by Cyanide: The cyanide ion then acts as a nucleophile, attacking the electrophilic carbon of the imine to form the α-aminonitrile.

-

Protonation: The resulting aminonitrile is then treated with hydrochloric acid to yield the stable this compound salt.

Caption: General scheme for imidazole synthesis.

Synthesis of Oxazoles

Oxazoles are another important class of heterocycles found in many natural products and pharmaceuticals. The synthesis can be achieved through the reaction of 2-amino-2-methylpropanenitrile with an acylating agent followed by cyclization.

Synthesis of Thiazoles

Thiazole derivatives are known for their diverse pharmacological properties. A common route to 2-aminothiazoles involves the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thiourea derivative. While not a direct application of the aminonitrile, it can be converted to a thiourea equivalent for this synthesis.

Safety and Handling

This compound is a toxic compound and should be handled with extreme care by trained professionals in a well-ventilated fume hood. [5]

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. [5]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection. [5]* First Aid:

-

If Swallowed: Immediately call a poison center or doctor.

-

Skin Contact: Remove contaminated clothing and rinse skin with plenty of water.

-

Inhalation: Move the person to fresh air.

-

-

Storage: Store in a cool, well-ventilated area in a tightly closed container. [5]

Conclusion

This compound is a fundamentally important and versatile building block in synthetic chemistry. Its unique molecular structure, characterized by a geminal amino and nitrile group, allows for its facile conversion into a variety of valuable heterocyclic systems. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development, particularly in the pursuit of novel therapeutic agents.

References

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 2-Amino-2-methylpropionitrile.

- ChemicalBook. (n.d.). 2-AMINO-2-METHYL-PROPIONITRILE HYDROCHLORIDE synthesis.

- The Role of 2-Amino-2-methylpropanenitrile in Advanced Chemical Synthesis. (n.d.). Retrieved from an article on advanced chemical synthesis.

- Strecker amino acid synthesis. (n.d.). In Wikipedia.

- Shanghai Canbi Pharma Ltd. (n.d.). SAFETY DATA SHEET.

- Chemistry Notes. (2021, July 27). Strecker Synthesis of Amino Acid: Easy Mechanism, applications.

- Arkivoc. (2012). 2-Amino-2-alkyl(aryl)propanenitriles as key building blocks for the synthesis of 5-member heterocycles.

- BenchChem. (2025, December). Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids: Application Notes and Protocols.

- Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.

- Murray, Whitehead, Le Strat and Conway. (n.d.). 2-Amino-2-methylpropionitrile (1) 1H NMR spectrum H3C CH3 NC NH3 +Cl-.

Sources

An In-depth Technical Guide to the Solubility of 2-Amino-2-methylpropanenitrile Hydrochloride

Abstract: This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the solubility of 2-amino-2-methylpropanenitrile hydrochloride (CAS: 50846-36-1). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed framework for understanding its predicted solubility profile based on its chemical structure. Critically, this guide delivers a robust, step-by-step experimental protocol for the precise determination of its thermodynamic solubility, empowering researchers to generate the specific and accurate data required for their work.

Introduction to this compound

This compound is a chemical intermediate used in various organic syntheses.[1] As the hydrochloride salt of an aminonitrile, its physical and chemical properties, particularly its solubility, are critical parameters for process development, reaction optimization, purification, and formulation.[1] Understanding the solubility of this compound in different solvent systems is fundamental to its effective application in research and industrial settings. This guide provides a foundational understanding of its physicochemical properties and a detailed methodology for its solubility determination.

Section 1: Physicochemical Profile

A compound's solubility is intrinsically linked to its molecular structure and physical properties. The presence of a charged primary amine (as the hydrochloride salt) and a polar nitrile group suggests a propensity for interaction with polar solvents.

| Property | Value | Source(s) |

| CAS Number | 50846-36-1 | [2][3] |

| Molecular Formula | C₄H₉ClN₂ | [2][3] |

| Molecular Weight | 120.58 g/mol | [2][3] |

| IUPAC Name | 2-amino-2-methylpropanenitrile;hydrochloride | [2] |

| Synonyms | 2-Amino-2-methylpropionitrile hydrochloride | [2][3] |

Section 2: Predicted Solubility Profile

The free base is described as insoluble or does not mix well with water, but is soluble in organic solvents.[4][5] As a general principle, the salt form of a compound, such as a hydrochloride, exhibits significantly enhanced aqueous solubility compared to its free base. This is due to the ionic nature of the salt, which readily interacts with the polar water molecules.

Predicted Qualitative Solubility:

-

Water: Expected to be soluble, particularly due to the hydrochloride salt form.

-

Methanol/Ethanol: Expected to be soluble. Polar protic solvents are generally effective at solvating ionic salts.

-

Polar Aprotic Solvents (e.g., Acetonitrile, Acetone): May exhibit moderate to good solubility.

-

Non-polar Solvents (e.g., Toluene, Hexanes): Expected to have low to negligible solubility.

Crucial Note for Researchers: This predicted profile is for preliminary guidance only. For any process design, formulation, or quantitative study, it is imperative to determine the empirical solubility data. The following section provides a detailed protocol for this purpose.

Section 3: Experimental Determination of Equilibrium Solubility

The most reliable method for determining the true solubility of a compound is the isothermal equilibrium shake-flask method .[1][6] This method measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound.[6]

Rationale for the Isothermal Equilibrium Method

This "gold standard" approach ensures that the measured solubility is the thermodynamic equilibrium solubility, which is the most stable and reproducible value.[6] By allowing the system to reach a state where the rate of dissolution equals the rate of precipitation, this method provides a true measure of the solvent's capacity to dissolve the solute at a given temperature.

Experimental Workflow Diagram

Caption: Workflow for the Isothermal Equilibrium Solubility Method.

Detailed Step-by-Step Protocol

Materials:

-

This compound

-

Solvent of interest (e.g., deionized water, methanol)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Syringes (1-5 mL)

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The key is to ensure undissolved solid remains at the end of the experiment. A general rule is to add approximately 2-3 times the expected amount.

-

Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the desired solvent at the target temperature.

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Equilibrate for a sufficient period. A minimum of 24 hours is recommended, but 48-72 hours is often necessary to ensure equilibrium is reached. To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h); equilibrium is reached when the concentration no longer changes.

-

-

Sampling:

-

Stop the shaker and allow the vials to stand undisturbed at the set temperature for at least 30 minutes to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid material at the bottom of the vial.

-

Immediately pass the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solids.

-

-

Sample Preparation for Analysis: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of the dissolved compound. A reverse-phase HPLC-UV method is often suitable for aminonitriles.

Analytical Quantification: Example HPLC Method

A robust analytical method is essential for accurate solubility determination.

Caption: Workflow for HPLC Quantification of Solubility Samples.

Illustrative HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0) and a polar organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

Causality: The choice of a C18 column is based on its wide applicability for retaining and separating small polar molecules. The acidic mobile phase ensures that the primary amine remains protonated, leading to consistent retention and sharp peak shapes.

Section 4: Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature: Solubility of solids in liquids generally increases with temperature. It is crucial to control the temperature precisely during determination.

-

pH: As a hydrochloride salt of a primary amine, the solubility of this compound will be pH-dependent. In aqueous solutions, a lower pH will favor the protonated, more soluble form. As the pH increases towards the pKa of the free amine, the uncharged, less water-soluble free base will begin to precipitate.

-

Common Ion Effect: In solutions already containing chloride ions, the solubility of the hydrochloride salt may be suppressed.[6] This is an important consideration for formulation in buffered or saline solutions.

Section 5: Safety and Handling

This compound is classified as a toxic substance.[2][4]

-

Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[2][4]

-

Handling: Use only in a well-ventilated area, preferably in a fume hood.[2] Avoid direct contact with the substance. Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2][4]

-

Storage: Store in a cool, well-ventilated area in a tightly closed container.[2]

Always consult the latest Safety Data Sheet (SDS) before handling this compound.

Section 6: References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Datasheet. (n.d.). 2-Amino-2-methylpropanenitrile. Retrieved from a general chemical supplier datasheet.

-

Avdeef, A. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(1), 36-43.

Sources

- 1. 2-AMINO-2-METHYL-PROPIONITRILE HYDROCHLORIDE | 50846-36-1 [chemicalbook.com]

- 2. This compound | C4H9ClN2 | CID 12239465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Page loading... [guidechem.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. US7927613B2 - Pharmaceutical co-crystal compositions - Google Patents [patents.google.com]

synthesis of 2-Amino-2-methylpropanenitrile hydrochloride from acetone

An In-depth Technical Guide to the Synthesis of 2-Amino-2-methylpropanenitrile Hydrochloride from Acetone

Introduction

2-Amino-2-methylpropanenitrile, also known as 2-aminoisobutyronitrile, is a valuable chemical intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds.[1] Its molecular structure, featuring a nitrile and an amino group on a quaternary carbon, provides a versatile scaffold for constructing more complex molecules.[1] The hydrochloride salt of this compound, this compound (CAS No: 50846-36-1), is often preferred due to its enhanced stability and ease of handling compared to the free base.[2][3]

This guide provides a comprehensive, in-depth technical overview of a robust and scalable method for synthesizing this compound, starting from readily available commercial reagents: acetone, ammonium chloride, and sodium cyanide. The core of this synthesis is the Strecker reaction, a classic and efficient method for producing α-aminonitriles.[4][5] We will delve into the reaction mechanism, provide a detailed step-by-step experimental protocol, discuss methods for product characterization, and place paramount emphasis on the critical safety procedures required when handling highly toxic cyanide compounds.

Part 1: The Strecker Synthesis: Mechanistic Insights

The Strecker synthesis is a three-component reaction involving a carbonyl compound (in this case, a ketone), ammonia, and a cyanide source to form an α-aminonitrile.[4][6] When a ketone is used instead of an aldehyde, the product is an α,α-disubstituted aminonitrile.[4] The reaction proceeds in two primary stages: the formation of an iminium ion intermediate, followed by the nucleophilic addition of a cyanide ion.

-

Iminium Ion Formation : The reaction is initiated by the condensation of acetone with ammonia (generated in situ from ammonium chloride). The carbonyl carbon of acetone is attacked by the lone pair of electrons on the nitrogen atom of ammonia. This is followed by a proton transfer and the elimination of a water molecule, yielding a reactive dimethyl iminium ion intermediate.[4][7]

-

Cyanide Addition : The cyanide ion (from sodium cyanide) then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the stable carbon-carbon bond, resulting in the final α-aminonitrile product, 2-amino-2-methylpropanenitrile.[4][7]

The final step involves the conversion of the aminonitrile free base to its hydrochloride salt for improved stability and handling.

Caption: Figure 1: Strecker Synthesis Mechanism for 2-Amino-2-methylpropanenitrile

Part 2: Experimental Protocol

This protocol is adapted from established procedures for the Strecker synthesis of α,α-disubstituted aminonitriles.[8] The causality for each step is explained to provide a deeper understanding beyond simple instruction.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Quantity | Moles (mol) | Notes |

| Ammonium Chloride | NH₄Cl | 53.49 | 15.5 g | 0.290 | Source of ammonia |

| Acetone | C₃H₆O | 58.08 | 17.0 mL | 0.231 | Carbonyl substrate |

| Sodium Cyanide | NaCN | 49.01 | 11.9 g | 0.243 | EXTREMELY TOXIC |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | Reaction & extraction solvent |

| Deionized Water | H₂O | 18.02 | ~85 mL | - | Solvent |

| Brine (sat. NaCl) | NaCl(aq) | - | ~30 mL | - | For washing organic phase |

| Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Drying agent |

| Hydrogen Chloride | HCl | 36.46 | 40 mL | 0.040 | 1.0 M solution in diethyl ether |

Step-by-Step Methodology

Step 1: Initial Reaction Setup

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve ammonium chloride (15.5 g) in deionized water (50 mL).

-

To this aqueous solution, add a solution of acetone (17 mL) in diethyl ether (50 mL).

-

Cool the resulting biphasic mixture to 0 °C using an ice-water bath. Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic layers.

-

Causality: Cooling the reaction is critical to control the exothermic nature of the cyanide addition and to minimize the potential volatilization of hydrogen cyanide (HCN), which can form if the solution becomes acidic.

-

Step 2: Controlled Addition of Sodium Cyanide

-

Separately, prepare a solution of sodium cyanide (11.9 g) in deionized water (35 mL). Caution: Handle solid NaCN and its solutions in a certified chemical fume hood with appropriate PPE.

-

Slowly add the sodium cyanide solution to the cooled, stirring reaction mixture via the dropping funnel over a period of approximately 30-45 minutes.

-

Carefully monitor the internal temperature throughout the addition, ensuring it does not exceed 10 °C.

-

Causality: Slow, controlled addition is a primary safety measure to manage the reaction exotherm and prevent a runaway reaction. Maintaining a low temperature and slightly basic conditions (due to the presence of ammonia) prevents the protonation of cyanide to the highly volatile and toxic HCN gas.

-

Step 3: Reaction and Workup

-

After the addition is complete, continue stirring the mixture at 0 °C for one hour.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Transfer the mixture to a separatory funnel. Separate the ether layer.

-

Extract the aqueous layer twice more with diethyl ether (2 x 30 mL).

-

Combine all organic layers and wash them with brine (1 x 30 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Causality: The overnight stirring ensures the reaction goes to completion. The ether extractions recover the aminonitrile product from the aqueous phase. The brine wash removes residual water and inorganic salts, and the drying step is crucial before the addition of the anhydrous HCl solution.

-

Step 4: Isolation of the Hydrochloride Salt

-

Remove the diethyl ether from the dried organic phase under reduced pressure using a rotary evaporator to yield the crude 2-amino-2-methylpropanenitrile free base as a residual oil.

-

Dissolve this residue in fresh diethyl ether (50 mL) and cool the solution to 0 °C in an ice bath.

-

While stirring, slowly add a 1.0 M solution of hydrogen chloride in diethyl ether (40 mL). A white precipitate should form immediately.

-

Continue stirring the suspension at 0 °C for 30 minutes to ensure complete precipitation.

-

Collect the white solid product by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it in a vacuum oven at low temperature (e.g., 40 °C).

-

Causality: The free base is an oil and can be unstable. Converting it to the hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store. Precipitation is induced because the ionic salt is insoluble in the nonpolar diethyl ether solvent.

-

Caption: Figure 2: Experimental Workflow for the Synthesis

Part 3: Product Characterization

The identity and purity of the final product, this compound, should be confirmed through standard analytical techniques.

-

Appearance : White crystalline solid.

-

¹H NMR Spectroscopy : (DMSO-d₆, 400 MHz): The expected proton NMR spectrum should show two key signals.[8]

-

δ 9.45 (s, broad, 3H) : This broad singlet corresponds to the three protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupolar relaxation of the nitrogen atom and potential hydrogen exchange.

-

δ 1.70 (s, 6H) : This sharp singlet corresponds to the six equivalent protons of the two methyl groups.

-

-

Infrared (IR) Spectroscopy : The IR spectrum should exhibit a characteristic sharp absorption peak for the nitrile (C≡N) stretch around 2230-2250 cm⁻¹ and broad absorptions in the 2500-3200 cm⁻¹ region, characteristic of an ammonium (N-H) salt.

-

Mass Spectrometry (MS) : ESI-MS in positive ion mode should show a peak for the free base cation [M+H]⁺ at m/z = 85.08, corresponding to the protonated 2-amino-2-methylpropanenitrile.

Part 4: Critical Safety Considerations

This synthesis involves extremely hazardous materials and must not be attempted by untrained individuals. A thorough risk assessment is mandatory before beginning any work.

-

Cyanide Hazard : Sodium cyanide and its solutions are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[10] It reacts with acids to produce hydrogen cyanide (HCN), an extremely poisonous and flammable gas.

-

Engineering Controls : All manipulations involving sodium cyanide (weighing, solution preparation, addition to the reaction) must be performed in a certified, high-performance chemical fume hood to prevent inhalation of dust or potential HCN gas.[11]

-

Personal Protective Equipment (PPE) : A full set of PPE is required: a lab coat, chemical splash goggles, a face shield, and double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene) is strongly recommended.[11]

-

Emergency Preparedness : A cyanide antidote kit must be available in the immediate vicinity, and all personnel must be trained in its use. An emergency plan should be in place, and never work alone when handling cyanides.[12][13] In case of any exposure, seek immediate medical attention.[12]

-

-

Solvent Hazards : Diethyl ether is extremely flammable and volatile. Acetone is also highly flammable. Ensure there are no ignition sources in the vicinity of the experiment. Diethyl ether can also form explosive peroxides upon storage; use a fresh, unopened container or test for peroxides before use.

-

Waste Disposal : All cyanide-containing waste (aqueous layers, contaminated filter paper, gloves, etc.) is considered hazardous waste and must be segregated and disposed of according to strict institutional and environmental regulations.[11] Never mix cyanide waste with acidic waste. Cyanide waste is typically quenched by slow addition to a basic solution of bleach (sodium hypochlorite) or hydrogen peroxide to oxidize the cyanide to the less toxic cyanate.

Conclusion

The Strecker synthesis provides an efficient and scalable route to this compound from inexpensive starting materials. The procedure, while straightforward, demands meticulous attention to safety due to the extreme toxicity of the cyanide reagents involved. Proper characterization of the final product confirms the success of the synthesis. For researchers in drug discovery and chemical development, this method offers reliable access to a versatile building block for the creation of novel and complex molecular entities.

References

- NROChemistry. Strecker Synthesis.

- Master Organic Chemistry. Strecker Synthesis.

- Wikipedia. Strecker amino acid synthesis.

- Organic Chemistry Portal. Strecker Synthesis.

- PubChem. This compound.

- Pearson. Synthesis of Amino Acids: Strecker Synthesis.

- Lucite International. Material Safety Data Sheet - Acetone Cyanohydrin.

- Exposome-Explorer. Material Safety Data Sheet - Acetone Cyanohydrin.

- Stanford Environmental Health & Safety. Information on Cyanide Compounds.

- Safe Work Australia. GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.

- The University of Queensland. Working Safely with Cyanide Guideline.

- ResearchGate. Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources | Request PDF.

- ACS Publications. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.

- NIH National Center for Biotechnology Information. A truly green synthesis of α-aminonitriles via Strecker reaction.

- ResearchGate. Strecker Amino Acid Synthesis.

- ChemSynthesis. 2-amino-2-methylpropanenitrile.

- NIH PubChem. 2-Amino-2-methylpropionitrile.

- MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review.

- Save My Exams. Hydroxynitrile.

- NIH National Center for Biotechnology Information. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.

- Organic Syntheses. aminoacetone semicarbazone hydrochloride.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C4H9ClN2 | CID 12239465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Strecker Synthesis [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 2-AMINO-2-METHYL-PROPIONITRILE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. Page loading... [guidechem.com]

- 11. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 12. abdurrahmanince.net [abdurrahmanince.net]

- 13. Working Safely with Cyanide Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

The Strecker Synthesis of 2-Amino-2-methylpropanenitrile: A Mechanistic Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Strecker synthesis, a cornerstone of amino acid preparation, offers a robust pathway to α-aminonitriles, which are versatile precursors to α,α-disubstituted amino acids. This guide provides an in-depth technical analysis of the mechanism for the synthesis of 2-Amino-2-methylpropanenitrile from acetone. It elucidates the underlying chemical principles, explores the causality behind experimental choices, and presents a detailed, self-validating protocol. By integrating mechanistic insights with practical considerations, this document serves as an authoritative resource for professionals engaged in synthetic organic chemistry and drug development.

Introduction: The Enduring Relevance of the Strecker Synthesis

First reported by Adolph Strecker in 1850, the Strecker synthesis is a powerful and efficient method for the preparation of amino acids from aldehydes or ketones.[1] The reaction condenses a carbonyl compound with ammonia and a cyanide source to yield an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid.[2] Its adaptability to a wide range of substrates, including ketones for the synthesis of α,α-disubstituted amino acids, underscores its continued importance in modern organic synthesis.[3]

This guide focuses on the synthesis of 2-Amino-2-methylpropanenitrile, a key intermediate derived from acetone. The α,α-disubstitution pattern present in the final amino acid, α-aminoisobutyric acid, imparts unique conformational constraints, making it a valuable building block in the design of peptides and peptidomimetics with enhanced stability and specific secondary structures.

Mechanistic Pathway: A Step-by-Step Elucidation

The synthesis of 2-Amino-2-methylpropanenitrile proceeds through a two-stage mechanism: the formation of an iminium ion intermediate followed by the nucleophilic addition of cyanide.[4]

Stage 1: Formation of the 2-Iminopropane Intermediate

The initial step involves the reaction of acetone with ammonia to form a hemiaminal, which subsequently dehydrates to yield the corresponding imine, 2-iminopropane.[2] In practice, ammonium chloride (NH₄Cl) is often used as the ammonia source.[5] The ammonium ion acts as a mild acid, protonating the carbonyl oxygen of acetone. This activation enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by ammonia, which exists in equilibrium with the ammonium ion.[5][6]

Subsequent proton transfer and elimination of a water molecule generate a reactive iminium ion.[3][5] The equilibrium of this stage can be driven towards the iminium ion by removing the water formed, for instance, by using a desiccant.[6]

Stage 2: Nucleophilic Addition of Cyanide

The second stage is the nucleophilic attack of the cyanide ion (CN⁻) on the electrophilic carbon of the iminium ion.[7] This step forms the stable C-C bond and results in the final product, 2-Amino-2-methylpropanenitrile.[5] The cyanide source is typically an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), which readily dissociates in the reaction medium to provide the nucleophilic cyanide anion.[4][6]

Visualizing the Mechanism: Strecker Synthesis of 2-Amino-2-methylpropanenitrile

Caption: The reaction pathway from acetone to 2-Amino-2-methylpropanenitrile.

Experimental Protocol: A Self-Validating Methodology

The following protocol for the synthesis of α-aminoisobutyric acid, which proceeds via the formation of 2-Amino-2-methylpropanenitrile, is adapted from a well-established procedure and highlights the critical considerations at each step.[8]

Reagents and Equipment

| Reagent/Equipment | Quantity/Specification | Purpose |

| Ammonium Chloride | 200 g (3.7 moles) | Source of ammonia and mild acid catalyst |

| Acetone | 175 g (3 moles) | Carbonyl starting material |

| Sodium Cyanide | 160 g (3.2 moles) | Cyanide source |

| Diethyl Ether | 500 mL (initial), 6x300 mL (extractions) | Reaction solvent and extraction solvent |

| Methyl Alcohol | 800 mL | Solvent for ammoniation |

| Ammonia Gas | Saturated solution | Nucleophile for imine formation |

| 48% Hydrobromic Acid | 1 kg | Acid for hydrolysis of the nitrile |

| Pyridine | Excess | Base for neutralization and precipitation of the amino acid |

| Round-bottom flask | 3 L | Reaction vessel |

| Ice bath | - | To control reaction temperature |

| Stirring apparatus | - | To ensure proper mixing |

| Separatory funnel | - | For ether extractions |

| Distillation apparatus | - | For solvent removal |

| Reflux condenser | - | For hydrolysis step |

Step-by-Step Procedure

-

Iminium Ion Formation and Cyanide Addition:

-

In a 3-L round-bottom flask, dissolve 200 g of ammonium chloride in 500 cc of water and cool the solution to 5–10°C in an ice bath.[8]

-

With stirring, add a solution of 175 g of acetone in 500 cc of ether.[8]

-

Slowly add a solution of 160 g of sodium cyanide in 350 cc of water, ensuring the temperature does not exceed 10°C. Causality: The low temperature controls the exothermicity of the reaction and minimizes side reactions.

-

Stir the mixture for one hour after the cyanide addition is complete and then let it stand overnight.[8]

-

-

Isolation of the Intermediate:

-

Separate the ether layer and extract the aqueous layer with six 300-cc portions of ether.[8] Causality: The aminonitrile is more soluble in ether than in the aqueous layer.

-

Combine the ether extracts and distill off the ether. The residue primarily contains 2-Amino-2-methylpropanenitrile and acetone cyanohydrin.[8]

-

-

Ammoniation and Hydrolysis (to α-aminoisobutyric acid):

-

Dilute the residue with 800 cc of methyl alcohol, cool the solution, and saturate it with ammonia gas. Allow the mixture to stand for two to three days.[8] Causality: The excess ammonia ensures the complete conversion of any remaining acetone cyanohydrin to the aminonitrile.

-

Remove the excess ammonia and methyl alcohol. Add 600 cc of water and 1 kg of 48% hydrobromic acid. Reflux the mixture for two hours.[8] Causality: The strong acid is necessary for the hydrolysis of the stable nitrile group to a carboxylic acid.[9]

-

-

Isolation and Purification of the Final Amino Acid:

-

Distill the hydrobromic acid under reduced pressure.[8]

-

Dissolve the residue in methyl alcohol and add an excess of pyridine to precipitate the free amino acid.[8] Causality: Pyridine acts as a base to neutralize the amino acid hydrobromide, causing the zwitterionic amino acid to precipitate from the less polar solvent.

-

Collect the product by filtration, wash with methyl alcohol, and dry.[8]

-

Subsequent Hydrolysis to α-Aminoisobutyric Acid

The intermediate, 2-Amino-2-methylpropanenitrile, is typically not isolated but is directly hydrolyzed to the corresponding amino acid, α-aminoisobutyric acid. This hydrolysis can be achieved under either acidic or basic conditions.[4]

-

Acid-catalyzed hydrolysis: The nitrile nitrogen is first protonated, making the carbon atom more susceptible to nucleophilic attack by water.[3] A series of proton transfers and the addition of a second water molecule lead to the elimination of ammonia and the formation of the carboxylic acid.[5]

-

Base-catalyzed hydrolysis: The hydroxide ion directly attacks the electrophilic carbon of the nitrile. Protonation by water forms an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide yields the carboxylate salt and ammonia.[10]

Visualizing the Hydrolysis Pathway

Caption: Acidic and basic hydrolysis pathways for 2-Amino-2-methylpropanenitrile.

Conclusion

The Strecker synthesis of 2-Amino-2-methylpropanenitrile is a classic yet highly relevant transformation in organic chemistry. A thorough understanding of its mechanism, encompassing the formation of the iminium ion and the subsequent nucleophilic cyanide addition, is crucial for optimizing reaction conditions and achieving high yields. The experimental protocol detailed herein, with its emphasis on the rationale behind each step, provides a solid foundation for the practical application of this synthesis. The versatility of the resulting α-aminonitrile as a precursor to α,α-disubstituted amino acids ensures that the Strecker synthesis will remain an indispensable tool for researchers and professionals in the field of drug development and beyond.

References

- Strecker amino acid synthesis - Wikipedia. (n.d.).

- Strecker Synthesis - Master Organic Chemistry. (2023, April 26).

- Strecker amino acid synthesis - chemeurope.com. (n.d.).

- The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12).

- Strecker Synthesis - Organic Chemistry Portal. (n.d.).

- Strecker Synthesis - NROChemistry. (n.d.).

- Strecker Synthesis of Amino Acids – MCAT Biochemistry. (n.d.). MedSchoolCoach.

- Strecker Synthesis: Mechanism & Applications | StudySmarter. (2023, October 21).

- Ch27 : Strecker Synthesis of amino acids. (n.d.). University of Calgary.

- Synthesis of acetone cyanohydrin - PrepChem.com. (n.d.).

- Strecker Synthesis of Amino Acid: Easy Mechanism, applications. (2021, July 27). Chemistry Notes.

- 2-amino-2-methylpropanenitrile - ChemSynthesis. (n.d.).

- 20.7: Chemistry of Nitriles. (2022, May 19). Chemistry LibreTexts.

- α-AMINOISOBUTYRIC ACID. (n.d.). Organic Syntheses Procedure.

- Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts.

Sources

- 1. chemistnotes.com [chemistnotes.com]

- 2. Strecker_amino_acid_synthesis [chemeurope.com]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. medschoolcoach.com [medschoolcoach.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Safe Handling and Management of 2-Amino-2-methylpropanenitrile Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency management for 2-Amino-2-methylpropanenitrile hydrochloride (CAS No. 50846-36-1). Designed for researchers, scientists, and drug development professionals, this document moves beyond standard safety data sheets to offer in-depth toxicological context, detailed experimental protocols, and risk mitigation strategies. By explaining the causality behind safety measures, this guide aims to foster a culture of intrinsic safety and scientific integrity in the laboratory. It covers the toxicological profile, exposure control, specific handling techniques for highly toxic powders, spill decontamination, and waste disposal.

Scientific and Toxicological Profile

This compound is a member of the aliphatic nitrile family. Its acute toxicity is a primary concern for laboratory personnel. Understanding the mechanism of its toxicity is fundamental to appreciating the necessity of the stringent handling protocols outlined in this guide.

Mechanism of Toxicity: The Role of Cyanide Liberation

The primary hazard associated with this compound stems from its in-vivo metabolism. Like many aliphatic nitriles, its toxicity is largely attributed to the metabolic release of cyanide.[1][2] This process is catalyzed by cytochrome P450 enzymes in the liver, which oxidize the carbon alpha to the cyano group.[2]

The liberated cyanide ion (CN⁻) is a potent inhibitor of cellular respiration. It binds to the ferric iron in cytochrome c oxidase (Complex IV) within the mitochondria, effectively halting the electron transport chain.[2] This blockage prevents the utilization of oxygen by cells, leading to cytotoxic hypoxia, even when oxygen supply to the tissues is adequate. The symptoms of nitrile poisoning, therefore, closely mirror those of acute cyanide poisoning.[3]

Hazard Identification and Classification

This compound is classified as acutely toxic across multiple exposure routes. The Globally Harmonized System (GHS) classifications are summarized below.

| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[4][5] | Danger | GHS06 (Skull and Crossbones) |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[4][5] | Danger | GHS06 (Skull and Crossbones) |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[4][5] | Danger | GHS06 (Skull and Crossbones) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4] | Warning | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | Category 1/2A | H318/H319: Causes serious eye damage/irritation[4] | Danger/Warning | GHS05 (Corrosion) / GHS07 |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[4] | Warning | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[4] | Warning | GHS07 (Exclamation Mark) |

Exposure Control and Personal Protective Equipment (PPE)

Given the high acute toxicity, a multi-layered approach to exposure control is mandatory. This involves a combination of engineering controls, administrative procedures, and appropriate PPE.

Engineering Controls: The Primary Barrier

Engineering controls are the most critical line of defense as they isolate the hazard from the operator.

-

Chemical Fume Hood: All manipulations of this compound powder must be performed inside a certified chemical fume hood.[5] The sash should be kept as low as possible.

-

Ventilated Enclosures: For weighing operations where air currents from a fume hood may disturb measurements, a dedicated ventilated balance enclosure or a glove box is required.[6]

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their locations should be clearly marked.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for protecting against residual risks and in emergency situations.

-

Hand Protection: Double gloving with nitrile gloves is required.[7] Nitrile provides good resistance to accidental splashes. Gloves must be changed immediately if contamination is suspected and removed before leaving the designated work area.

-

Eye and Face Protection: Chemical splash goggles and a full-face shield must be worn over them when there is any risk of splash or aerosol generation.[8]

-

Body Protection: A fully fastened laboratory coat, preferably a chemical-resistant one, must be worn. Clothing that covers the legs and closed-toe shoes are mandatory.[9]

-

Respiratory Protection: While engineering controls should prevent inhalation exposure, a risk assessment may indicate the need for a respirator (e.g., N95 for powders or an air-purifying respirator with appropriate cartridges for vapors) during certain high-risk procedures or emergency responses. All respirator use must comply with a formal respiratory protection program.

Standard Operating Procedures for Safe Handling

Adherence to strict, well-defined protocols is crucial for minimizing the risk of exposure.

Designated Work Area

All work with this compound must be confined to a designated area.[10][11]

-

The area (e.g., a specific fume hood or bench) must be clearly marked with a warning sign indicating the presence of a highly toxic substance.

-

Access to this area should be restricted to trained personnel only.

-

The work surface should be lined with disposable, absorbent bench paper to contain any minor spills and facilitate decontamination.[7]

Protocol for Weighing the Solid Compound

Weighing powders presents a significant risk of aerosolization and contamination. The "Tare Method" is the recommended procedure to minimize this risk.[6][7]

Caption: Workflow for Safely Weighing Acutely Toxic Powders.

Dissolving and Transferring Solutions

-

All dissolutions and liquid transfers should be performed in the designated fume hood.

-

Use a secondary container (e.g., a beaker or tray) when transporting solutions, even for short distances within the lab.

-

Avoid creating aerosols. When dissolving, add solvent to the solid slowly. When transferring, pour liquids carefully down the side of the receiving vessel.

Emergency Procedures

Rapid and correct response to emergencies is vital to mitigate harm.

First Aid Measures

Immediate action is required following any exposure.[1]

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (avoiding mouth-to-mouth resuscitation). Seek immediate emergency medical help.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes. Wash the area thoroughly with soap and water. Seek immediate emergency medical help.[1][8]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate emergency medical help.[1][2]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate emergency medical help.[1][6]

Note on Antidotes: For significant exposures, cyanide antidote kits (e.g., containing amyl nitrite, sodium nitrite, and sodium thiosulfate) may be administered by trained medical professionals.[12] Laboratory personnel should not administer antidotes but should inform emergency responders of the nature of the chemical exposure.

Accidental Release (Spill) Management

A calm and systematic approach is necessary for spill cleanup. The procedure depends on the size and nature of the spill.

Caption: Emergency Response Flowchart for a Chemical Spill.

Decontamination: The spill area and any contaminated equipment should be wiped down with a solvent known to dissolve the compound, followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.[9]

Storage and Waste Disposal

Storage Requirements

-

Store this compound in a cool, dry, and well-ventilated area.[8]

-

Keep the container tightly closed and store it locked up in a designated, secure location.[1]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[8] Contact with acids can liberate highly toxic hydrogen cyanide gas.[3]

Waste Management

All materials contaminated with this compound are considered acutely hazardous waste.

-

Solid Waste: Contaminated PPE, bench liners, weighing paper, and cleanup materials must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

-

Liquid Waste: Unused solutions or rinsates must be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams.

-

Empty Containers: Containers that held the chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10] Only after proper decontamination can the container be discarded.

-

Disposal must be handled by a certified hazardous waste management company in accordance with all local, state, and federal regulations.[7]

Conclusion

This compound is a valuable research chemical that demands the highest level of safety and handling precautions due to its acute toxicity. By understanding its toxicological mechanism and rigorously adhering to the engineering controls, personal protective measures, and detailed handling protocols outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment. A proactive and informed approach to safety is paramount when working with substances of this nature.

References

- Comparative toxicities of aliphatic nitriles.

- This compound | C4H9ClN2 | CID 12239465.

- Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals.NCBI Bookshelf.[Link]

- Toxic Materials Handling in the Laboratory.

- Chemical Safety Guidelines - Toxic and Health Hazard Powders.Duke University, Occupational & Environmental Safety Office.[Link]

- General Use SOP for Highly Acutely Toxic Materials.Stanford University, Environmental Health & Safety.[Link]